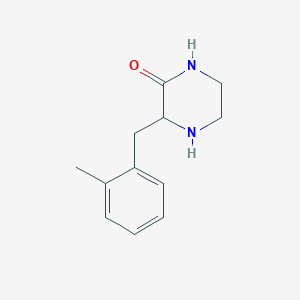
4-(2-Naphthyl)-1H-1,2,3-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Naphthyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring fused with a naphthyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Naphthyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of 2-naphthyl azide with terminal alkynes under copper(I) catalysis to form the triazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of click chemistry can be scaled up for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound, making it feasible for large-scale production.
化学反应分析
Types of Reactions: 4-(2-Naphthyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the triazole ring or the naphthyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3), alkylating agents (R-X)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced triazole derivatives
Substitution: Halogenated, nitrated, or alkylated naphthyl-triazole derivatives
科学研究应用
4-(2-Naphthyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.
作用机制
The mechanism of action of 4-(2-Naphthyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with metal ions or hydrogen bond donors/acceptors, influencing the compound’s binding affinity and specificity. The naphthyl group can enhance the compound’s hydrophobic interactions, further stabilizing its binding to the target.
相似化合物的比较
4-(2-Naphthyl)-1H-1,2,3-triazole can be compared with other triazole derivatives and naphthyl-containing compounds:
Similar Compounds:
Uniqueness: this compound is unique due to the presence of both the triazole ring and the naphthyl group, which confer distinct electronic and steric properties
属性
分子式 |
C12H9N3 |
|---|---|
分子量 |
195.22 g/mol |
IUPAC 名称 |
4-naphthalen-2-yl-2H-triazole |
InChI |
InChI=1S/C12H9N3/c1-2-4-10-7-11(6-5-9(10)3-1)12-8-13-15-14-12/h1-8H,(H,13,14,15) |
InChI 键 |
PDROOAHEPLEAFQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B13704880.png)

![3-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-yl)propanoic acid](/img/structure/B13704886.png)



![Ethyl 3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propanoate](/img/structure/B13704908.png)






